molecular formula C22H31NO3 B14119410 (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol

(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol

Cat. No.: B14119410
M. Wt: 357.5 g/mol
InChI Key: QBEXHJRIQYMCMI-KMMJEOBNSA-N
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Description

The compound (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[97002,806,8012,16]octadec-4-ene-5,15-diol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol involves several steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pressure, and pH to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The isocyano group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the isocyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyano group and hydroxyl groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol: This compound itself.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its pentacyclic structure and multiple chiral centers, which provide a high degree of stereochemical complexity. This makes it a valuable compound for studying stereochemistry and developing new synthetic methodologies.

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol

InChI

InChI=1S/C22H31NO3/c1-18-9-7-15-13(14(18)8-10-20(18,3)25)6-11-22-19(15,2)12-16(23-5)17(24)21(22,4)26-22/h13-15,24-25H,6-12H2,1-4H3/t13-,14-,15-,18-,19+,20-,21+,22-/m0/s1

InChI Key

QBEXHJRIQYMCMI-KMMJEOBNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)[N+]#[C-])C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)[N+]#[C-])C

Origin of Product

United States

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